molecular formula C14H20N2O3 B1397255 Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate CAS No. 1220016-91-0

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate

Numéro de catalogue: B1397255
Numéro CAS: 1220016-91-0
Poids moléculaire: 264.32 g/mol
Clé InChI: GREKENLMRGJBJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate is a specialized benzoate derivative designed for advanced chemical and pharmacological research. Compounds within this class are recognized as vital intermediates in the synthesis of complex heterocyclic structures with significant pharmacological potential . Research on analogous aminobenzoic acid derivatives has demonstrated their utility as key precursors for generating novel benzimidazole and related heterocyclic frameworks, which are often explored for their diverse biological activities . The structural features of this compound, including its hydrogen-bonding capabilities, are critical for forming complex three-dimensional networks in solid-state chemistry, which can be instrumental in the engineering of molecular crystals and co-crystals with desired properties . Furthermore, structurally related derivatives have been investigated as intermediates in the development of potent therapeutic agents, including antitumor alkylating compounds and antiviral agents that target specific DNA sequences . This reagent is strictly for research use in laboratory settings and is a valuable tool for medicinal chemists and drug discovery scientists working on the development of new bioactive molecules.

Propriétés

IUPAC Name

ethyl 3-amino-4-(oxolan-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-18-14(17)10-5-6-13(12(15)8-10)16-9-11-4-3-7-19-11/h5-6,8,11,16H,2-4,7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKENLMRGJBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Esterification of 3-Amino-4-nitrobenzoic Acid Derivatives

A common starting point is the esterification of 3-amino-4-nitrobenzoic acid or its analogs to form the corresponding ethyl ester. This is generally achieved by refluxing the acid with absolute ethanol in the presence of acid catalysts or solid catalysts under water removal conditions to drive the equilibrium toward ester formation.

  • Typical Conditions:
    • Reactants: 3-amino-4-nitrobenzoic acid (or 4-nitrobenzoic acid for related compounds)
    • Solvent: Absolute ethanol
    • Catalyst: Solid acid catalysts or rare-earth oxides
    • Equipment: Reaction vessel with water separator (Dean-Stark apparatus) to remove water and drive esterification
    • Temperature: Reflux (~78 °C for ethanol)
    • Time: 1–6 hours reflux until no stratification and water removal complete

This method avoids the generation of large amounts of acidic waste and allows solvent and catalyst recycling, offering an environmentally friendly and industrially scalable process.

Reduction of Nitro Group to Amino Group

After esterification, the nitro group at position 4 is reduced to an amino group via catalytic hydrogenation:

  • Catalysts: Palladium on carbon (Pd/C)
  • Conditions:
    • Hydrogen atmosphere, typically 1 atm or slightly elevated pressure
    • Temperature: 80–100 °C
    • Time: 1–2 hours until hydrogen uptake ceases
  • Process: The ester solution is filtered hot, then subjected to hydrogenation in a fixed-bed or batch hydrogenation reactor. After completion, the catalyst is filtered off and the product isolated.

Summary of Preparation Steps in Table Format

Step Reaction Type Reactants/Conditions Product/Outcome Notes
1 Esterification 3-amino-4-nitrobenzoic acid + absolute ethanol + catalyst; reflux with water removal Ethyl 3-amino-4-nitrobenzoate ester Water removal critical, solid catalyst recyclable
2 Catalytic hydrogenation Pd/C catalyst, H2 atmosphere, 80–100 °C, 1–2 h Ethyl 3,4-diaminobenzoate ester Filter catalyst hot, avoid catalyst poisoning
3 Amino substitution/reductive amination Ethyl 3,4-diaminobenzoate + tetrahydro-2-furanylmethyl amine or aldehyde precursor; reductive conditions Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate Control stoichiometry to avoid side products

Research Findings and Optimization Notes

  • Use of rare-earth oxide solid catalysts in esterification improves yield and purity while being environmentally friendly and reusable.
  • Hydrogenation under mild conditions with Pd/C provides high conversion and purity (>99.5%) of amino esters, critical for downstream functionalization.
  • Reductive amination or nucleophilic substitution with tetrahydro-2-furanylmethyl amine requires optimization of solvent, temperature, and reagent ratios to maximize yield and minimize byproducts.
  • Microwave-assisted synthesis has been reported for related aminobenzoate derivatives, reducing reaction time significantly and improving purity.
  • Purification methods such as recrystallization from ethyl acetate or chromatographic techniques ensure high purity for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted benzoates with different functional groups .

Applications De Recherche Scientifique

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate has shown potential in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Property Target Compound (THF-Methyl) Hydroxyethyl Analogue Piperidinyl Analogue
Molecular Weight ~280 (estimated) 224.256 262.347
LogP ~2.5 (predicted) 1.503 3.328
Hydrogen Bonding Ether O and NH₂ groups O–H (hydroxyl), NH₂ NH₂ and tertiary amine
Crystal System Not reported Monoclinic (P 1) Not reported

Key Observations :

  • The piperidinyl analogue’s higher LogP suggests superior lipid solubility, favoring blood-brain barrier penetration .

Target Compound

  • Antitubercular Potential: As a precursor to benzimidazoles, it may contribute to mycobacterial cell wall disruption. THF’s metabolic stability could prolong activity compared to labile esters .

Analogues

  • Hydroxyethyl Derivative : Hydrogen-bonding capacity may improve solubility but limit bioavailability. Used in heterocyclic syntheses (e.g., benzimidazoles) .
  • Piperidinyl Derivative : Enhanced lipophilicity could optimize CNS-targeting drugs. Piperidine moieties are common in antipsychotics and antivirals .
  • Pyridine Derivatives : Metal-coordinating pyridine rings are prevalent in kinase inhibitors and antimicrobials .

Activité Biologique

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate, a compound with the molecular formula C14H20N2O3, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an aromatic benzoate structure with primary and secondary amine groups, which are critical for its biological interactions. The presence of a tetrahydro-2-furanylmethyl moiety adds to its unique properties, enhancing its solubility and potential interactions with biological targets.

Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate is believed to exert its biological effects through several mechanisms:

  • Hydrogen Bonding: The amine groups can form hydrogen bonds with various biological macromolecules, influencing their structural conformation and function.
  • Enzymatic Interaction: The compound may interact with specific enzymes, modulating their activity and impacting metabolic pathways.

These interactions suggest potential roles in various biochemical processes, including anti-inflammatory responses and analgesic effects.

Pharmacological Properties

Research indicates that Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate shows promise as:

  • Anti-inflammatory Agent: Studies have suggested that derivatives of amino benzoic acids can inhibit inflammatory pathways, potentially leading to pain relief and reduced inflammation.
  • Analgesic Properties: The compound may provide analgesic effects by modulating pain signaling pathways.

Case Studies

  • Anti-inflammatory Activity:
    A study demonstrated that compounds similar to Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions such as arthritis or other inflammatory diseases.
  • Analgesic Effects:
    In animal models, related compounds have shown efficacy in reducing pain responses, indicating that Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate might also be effective as an analgesic.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-amino benzoateC10H13N2O2Mild analgesic properties
Ethyl 4-amino benzoateC10H13N2O2Anti-inflammatory effects
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran)]benzoateC16H24N2O3Enhanced analgesic activity

This table illustrates how Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate may offer unique advantages due to its structural features compared to other similar compounds.

Research Findings

Recent studies have explored the synthesis and biological evaluation of Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate. Key findings include:

  • Synthesis Routes: The compound is synthesized through multi-step organic reactions, including esterification and reduction processes.
  • Biological Evaluation: Preliminary assays indicate promising results in terms of cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties.
  • Toxicological Studies: Initial toxicity assessments have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise synthesis : Start with ethyl 4-aminobenzoate derivatives (e.g., ethyl 4-aminobenzoate) as precursors. Introduce the tetrahydrofuranmethylamine moiety via nucleophilic substitution or reductive amination. Use polar solvents (ethanol, dioxane) and mild acids (glacial acetic acid) to facilitate coupling .
  • Microwave-assisted synthesis : Reduce reaction time by employing microwave irradiation (e.g., 60–80°C, 30–60 minutes) with Pd/C or other catalysts to enhance yield and purity .
  • Purification : Recrystallize from ethyl acetate or ethanol to isolate the product. Confirm purity via thin-layer chromatography (TLC) and spectral analysis (¹H/¹³C NMR, IR) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks .
  • Key interactions : The molecule forms a 3D network via N–H⋯O and O–H⋯N hydrogen bonds. For example, in Ethyl 3-amino-4-[(2-hydroxyethyl)-amino]benzoate, R₂²(14) and R₂²(16) graph-set motifs stabilize the lattice .
  • Geometric parameters : Report deviations from planarity (e.g., benzoate group planarity: ≤0.006 Å) and torsion angles for substituents .

Q. What spectroscopic techniques are critical for confirming the compound’s identity and functional groups?

Methodological Answer:

  • ¹H/¹³C NMR : Identify amine (–NH–), aromatic protons, and ester (–COO–) signals. For example, ethyl ester protons appear as quartets (δ ~4.2–4.4 ppm) and triplets (δ ~1.2–1.4 ppm) .
  • IR spectroscopy : Detect N–H stretches (~3300–3500 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., C₁₄H₂₁N₃O₃: ~279.34 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between polymorphs or solvates of this compound?

Methodological Answer:

  • High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXE or Olex2 for phase refinement and twin analysis .
  • Hydrogen bonding analysis : Compare hydrogen-bond distances and angles across polymorphs. For example, O–H⋯N interactions may vary by 0.1–0.3 Å in different solvates .
  • DFT calculations : Validate experimental geometries using density functional theory (e.g., B3LYP/6-31G*) to identify energetically favorable conformers .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological studies?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., tetrahydrofuranmethyl vs. cyclohexyl or cyclopentyl groups) to assess impact on bioactivity. Use reductive amination or Suzuki coupling for diversification .
  • In vitro assays : Test antimicrobial/anticancer activity via MIC (minimum inhibitory concentration) or MTT assays. Compare with control compounds (e.g., Ferrostatin-1 analogs) .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .

Q. How can contradictory data in reaction yields or purity be systematically addressed?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation. For example, monitor hydrazine coupling efficiency in dioxane via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Impurity profiling : Employ LC-MS to identify side products (e.g., unreacted amine precursors or hydrolysis byproducts). Optimize solvent polarity (e.g., switch from ethanol to DMF) to suppress side reactions .
  • Statistical optimization : Apply Design of Experiments (DoE) to evaluate factors (temperature, catalyst loading) using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.